molecular formula C17H21NO3S2 B2879385 2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2034482-70-5

2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2879385
CAS No.: 2034482-70-5
M. Wt: 351.48
InChI Key: XYSOMGTXMIRHRX-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a multifunctional acetamide derivative featuring a cyclopentylsulfanyl group, a furan-2-yl ring, and a thiophen-3-yl moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to other acetamide derivatives in the literature .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c19-16(11-23-14-4-1-2-5-14)18-12-17(20,13-7-9-22-10-13)15-6-3-8-21-15/h3,6-10,14,20H,1-2,4-5,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSOMGTXMIRHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.

    Introduction of the furan and thiophene groups: These heterocyclic groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene and furan rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Introduction of various substituents on the aromatic rings

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

The following compounds share structural or functional group similarities with the target molecule:

Compound Name / ID (from Evidence) Key Structural Features Synthesis Pathway Bioactivity/Properties Reference
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () Tetrahydrofuran-3-yl, sulfamoyl, acetamide Reaction of N-acetylsulfanilyl chloride with triethylamine and ethanol Not explicitly stated; likely antimicrobial due to sulfonamide group
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Dual thiophene rings, cyano group Two-step synthesis: activation of 2-(thiophen-2-yl)acetic acid to acyl chloride, then reaction with aminothiophene Structural analysis via crystallography; no bioactivity reported
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3-methylphenyl)acetamide () Furan-2-yl, triazole, sulfanyl Not detailed in evidence; likely involves thiol-ether formation Commercial availability suggests pharmacological interest (anti-inflammatory?)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Furan-2-yl, triazole, sulfanyl Multi-step synthesis with sulfanyl linkage Anti-exudative activity (10 mg/kg) comparable to diclofenac sodium

Key Comparative Insights

Bioactivity :

  • The triazole-sulfanyl derivatives () exhibit anti-exudative activity, suggesting that the sulfanyl group and heterocyclic moieties (furan/thiophene) enhance anti-inflammatory properties. The target compound’s cyclopentylsulfanyl group may offer similar benefits but with improved lipophilicity .
  • Thiophene-containing acetamides () are structurally validated via crystallography but lack explicit bioactivity data, highlighting a gap in pharmacological characterization for such derivatives .

Structural Stability: Crystallographic studies (e.g., ) emphasize the importance of hydrogen bonding and π-stacking in thiophene-containing acetamides. The target compound’s hydroxy group may enhance solubility but reduce thermal stability compared to non-hydroxylated analogues .

Biological Activity

2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H21NO3S2
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 2415503-22-7

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many thiophenes and furan derivatives are known for their antimicrobial properties. The presence of the cyclopentylsulfanyl group may enhance this activity by improving solubility or bioavailability.
  • Enzyme Inhibition : Compounds similar to this one have shown potential as enzyme inhibitors, particularly in targeting proteases associated with viral infections, such as HIV .
  • Antioxidant Properties : The hydroxyl group in the structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Biological Activity Studies

A review of literature reveals several studies that highlight the biological activities associated with similar compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialIdentified structure-activity relationships (SAR) indicating enhanced antimicrobial effects with specific substitutions.
Enzyme InhibitionDemonstrated potent inhibition of HIV protease with derivatives showing improved efficacy.
AntioxidantShowed significant free radical scavenging activity in vitro, suggesting potential for therapeutic applications in oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study conducted on related thiobenzanilides demonstrated that modifications to the thioacyl moiety significantly influenced their antibacterial properties. The findings suggest that similar modifications in this compound could yield compounds with enhanced antimicrobial efficacy .
  • HIV Protease Inhibition : Research focusing on pyrone derivatives has shown that structural modifications can lead to effective inhibitors of HIV protease, highlighting the potential for this compound to serve as a lead compound in developing antiviral therapies .
  • Antioxidant Activity Assessment : Experimental evaluations indicated that compounds containing furan and thiophene rings possess significant antioxidant properties. This suggests that this compound may also exhibit similar protective effects against oxidative damage .

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